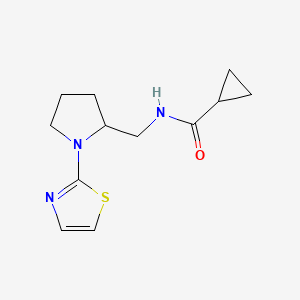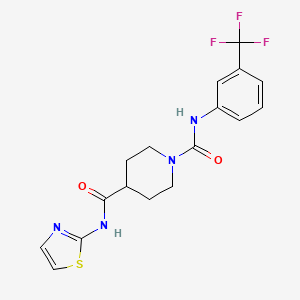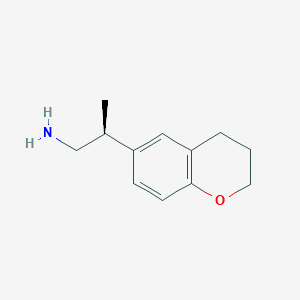
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H17N3OS and its molecular weight is 251.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the versatility of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide and related compounds in forming heterocyclic structures with potential biological activities. For instance, studies have demonstrated the use of Mannich reaction for synthesizing a series of heterocycles, including 1,3,5-thia(selena)diazines and pyrido[1,2-a][1,3,5]triazines, which have been investigated for their antiviral and anti-inflammatory properties (Dotsenko et al., 2019). Additionally, the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones from 2-enamides showcases the creation of new heterocyclic assemblies with potential chemical and biological relevance (Obydennov et al., 2017).
Molecular Recognition
Studies on molecular recognition have highlighted the potential of compounds like this compound in targeting specific DNA sequences. These compounds, by virtue of their structure, can bind to the minor groove of DNA, offering a pathway to regulate gene expression. This capability is crucial for the development of new therapeutics targeting genetic diseases and cancer (Gottesfeld et al., 1997). Furthermore, the design of ligands that bind to DNA at subnanomolar concentrations showcases the high specificity and affinity of these molecules for predetermined DNA sequences, which is significant for both therapeutic and research applications (Trauger, Baird, & Dervan, 1996).
Development of Therapeutic Agents
Research into the development of therapeutic agents has identified compounds derived from this compound as potential candidates for treating various diseases. For instance, novel syntheses of pyrrolo[2,3-d]thiazoles have been explored for their potential antitumor activity in experimental models, demonstrating the therapeutic potential of these compounds in oncology (Koolman, Heinrich, & Reggelin, 2010). Additionally, minor groove DNA binders based on pyrrole tetraamides have shown potent antibacterial activity against resistant strains of bacteria, suggesting a new avenue for the development of antibacterial drugs (Dyatkina et al., 2002).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole-based pyrrolidinones, have been evaluated for anticonvulsant activity .
Mode of Action
It’s worth noting that thiazole-based compounds have been found to exhibit various biological activities, including anticonvulsant effects .
Biochemical Pathways
Thiazole-based compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A computational study was carried out for similar compounds, including the prediction of pharmacokinetic properties .
Result of Action
Similar compounds have been evaluated for their anticonvulsant activity, suggesting that they may have effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including their chemical structure and the presence of different substituents .
Eigenschaften
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(9-3-4-9)14-8-10-2-1-6-15(10)12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIPKVVATXGWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2583822.png)

![N-(3-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2583825.png)

![1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)
![8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)
![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2583832.png)

![Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2583835.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2583836.png)


![1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole](/img/structure/B2583842.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2583843.png)
